N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chromene scaffold, which is known for its biological activity, and a trifluoromethyl group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps. One common approach is the reaction of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)benzene-1-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the chromene ring or the trifluoromethyl group.
Substitution: Substitution reactions can introduce different substituents onto the chromene ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene scaffold is valuable in the development of new pharmaceuticals and materials.
Biology: Biologically, the compound has shown potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound's anti-inflammatory, antioxidant, and anticancer properties are of particular interest. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The chromene ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity, making it more effective in its biological role.
Comparison with Similar Compounds
Chromene Derivatives: Other chromene derivatives with different substituents.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups in various positions.
Uniqueness: N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide stands out due to its specific combination of the chromene scaffold and the trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)10-4-1-3-9(7-10)15(23)21-12-8-11-13(22)5-2-6-14(11)25-16(12)24/h1,3-4,7-8H,2,5-6H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGYAWULCLUDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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